molecular formula C8H6 B044821 Phenylacetylene-2-13C CAS No. 54522-92-8

Phenylacetylene-2-13C

Cat. No. B044821
CAS RN: 54522-92-8
M. Wt: 103.13 g/mol
InChI Key: UEXCJVNBTNXOEH-OUBTZVSYSA-N
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Description

Synthesis Analysis

The synthesis of poly(phenylacetylene) can be initiated using Rhodium complex initiators, revealing details about the polymerization mechanism and the structure of the resulting polymer. Specifically, solid-state NMR studies on poly(phenylacetylene) synthesized with a Rhodium complex initiator show the cis-insertion mechanism of polymerization, with the 13C isotropic chemical shifts providing insight into the molecular structure of the polymer (Hirao et al., 1998). Further, the synthesis and characterization of the polymerization catalyst [(2,5-norbornadiene)Rh{C(Ph)=CPh2}(PPh3)] and identification of the end structures of poly(phenylacetylenes) obtained using this catalyst have been detailed, providing insights into the polymerization degree and the incorporation of H and D at the polymer ends (Kumazawa et al., 2012).

Molecular Structure Analysis

The molecular structure of phenylacetylene and its polymers has been a subject of various studies. For example, the solid-state NMR and theoretical studies on the acetylenic carbon-13 chemical shift tensors for diphenylacetylene and its Pt(PPh3)2 complex provided valuable information on the principal components of the chemical shift tensors and their orientations, offering insights into the impact of platinum coordination on the chemical shift and molecular structure (Harris et al., 2006).

Chemical Reactions and Properties

The reactivity of phenylacetylene, particularly in the context of its coordination to metals, has been explored to understand the effects of substitution and coordination on the chemical shifts of the sp carbons in complexes. Studies have shown how coordination to cobalt, for example, influences the 13C-NMR chemical shifts of the coordinated sp carbon atoms, revealing the sensitivity of these interactions to the donor/acceptor character of substituents and the orbital symmetry of atoms attached to the C(sp) atoms (Happ et al., 1995).

Physical Properties Analysis

The microwave spectrum, structure, and dipole moment of phenylacetylene have been determined, providing detailed information about the planarity of the molecule, its structural parameters, and the dipole moment, which is essential for understanding the molecule's physical properties and behavior in various environments (Cox et al., 1975).

Chemical Properties Analysis

The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes has been examined, highlighting how different effects such as direct resonance, secondary resonance, and π polarization cause changes in chemical shift. This study provides insight into the chemical properties of phenylacetylene derivatives and how substituents affect their behavior (Amass et al., 2004).

Scientific Research Applications

  • Structural Motif in Organic Chemistry : Phenylacetylenes, including Phenylacetylene-2-13C, are key structural motifs in organic chemistry. They are found in bioactive molecules, synthetic intermediates, functional materials, and reagents (Mondal et al., 2019).

  • Fractionation Studies : The 13C fractionation in the decarboxylation of phenylpropiolic acid (PPA) leads to a maximum yield of carbon dioxide, indicating its potential in chemical process studies (Zielińska et al., 2003).

  • NMR Spectroscopy Applications : The cis-trans isomerization of poly(phenylacetylene) can be observed through 13C-NMR, demonstrating its use in molecular characterization (Ishii et al., 1999).

  • Polymerization Studies : Phenylacetylene-2-13C plays a role in polymerization processes. For instance, the polymerization of phenylacetylene using specific catalysts produces colored, soluble, polyconjugated, and paramagnetic polymers, demonstrating its use in polymer chemistry (Siskos et al., 1992).

  • Chemical Shift Correlation Studies : The 13C chemical shift in phenylacetylenes, including Phenylacetylene-2-13C, is correlated with 2p electron densities, which is significant in the study of electronic structure in organic compounds (Niwa, 1980).

  • Spectroscopy in Polymer Characterization : 13C-NMR spectroscopy can characterize polymers containing phenylacetylene units, demonstrating its utility in polymer analysis (Howell & Smith, 1988).

Safety And Hazards

Phenylacetylene-2-13C is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(213C)ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480102
Record name Phenylacetylene-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetylene-2-13C

CAS RN

54522-92-8
Record name Phenylacetylene-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54522-92-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RN Renaud, LC Leitch - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
A method of preparing the title compound from methyl- 13 C iodide through acetophenone-2- 13 C, 1-phenylethanol-2- 13 C, styrene-2- 13 C, styrene-2- 13 C dibromide, and 1-…
Number of citations: 3 cdnsciencepub.com
H Yoneda, H Hiura, H Takahashi - Journal of molecular structure, 1993 - Elsevier
Time-resolved resonance Raman spectra of the lowest excited triplet state T 1 , the radical cation R radical dot+ and the radical anion R radical dot− of 1,4-diphenylbutadiyne (DPB) …
Number of citations: 12 www.sciencedirect.com
E Baralt, CM Lukehart, AT McPhail, DR McPhail - Organometallics, 1991 - ACS Publications
… Diphenylacetylene and phenylacetylene-2-13C were used as obtained from commercial … to the published procedure with use of phenylacetylene-2-13C.12 The 13C NMR spectra of 1-…
Number of citations: 18 pubs.acs.org
Y Ikeda - 2015 - chuo-u.repo.nii.ac.jp
As already mentioned at General Introduction, terminal alkynes are readily converted into the corresponding vinylidenes at transition-metal complexes by the direct 1, 2-hydrogen …
Number of citations: 0 chuo-u.repo.nii.ac.jp

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